![molecular formula C18H19NO3 B5777576 4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
4-[(mesitylamino)carbonyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Mesitylamino)carbonyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenyl acetate and is synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
4-[(Mesitylamino)carbonyl]phenyl acetate has been shown to have potential applications in various scientific research fields. It has been used as a building block in the synthesis of other compounds with potential biological activity. For example, it has been used in the synthesis of compounds with anticancer and anticonvulsant activity. Additionally, it has been used in the synthesis of fluorescent probes for imaging applications.
Wirkmechanismus
The mechanism of action of 4-[(mesitylamino)carbonyl]phenyl acetate is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and potentially improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to have antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory activity, which can reduce inflammation in the body. It has also been reported to have neuroprotective effects, which can protect neurons from damage and potentially improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(mesitylamino)carbonyl]phenyl acetate in lab experiments is its high purity and yield. Additionally, it has been shown to have potential applications in various fields, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[(mesitylamino)carbonyl]phenyl acetate. One direction is to further investigate its mechanism of action and potential applications in various fields. Additionally, it may be useful to explore its potential as a therapeutic agent for various diseases such as Alzheimer's disease and cancer. Further research may also focus on the synthesis of new compounds based on this compound with improved biological activity.
Synthesemethoden
The synthesis of 4-[(mesitylamino)carbonyl]phenyl acetate involves the reaction of mesitylamine and phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This method has been reported to yield high purity and yield of the product.
Eigenschaften
IUPAC Name |
[4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-9-12(2)17(13(3)10-11)19-18(21)15-5-7-16(8-6-15)22-14(4)20/h5-10H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPQOGFFMBSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
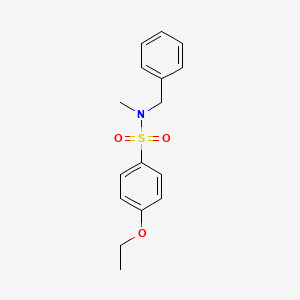
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)
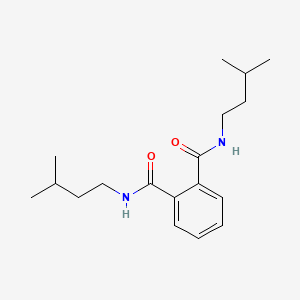
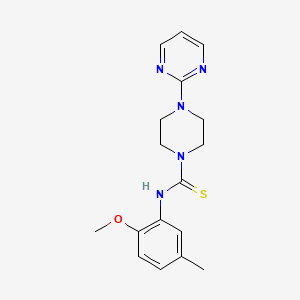
![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
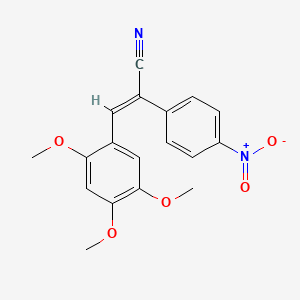
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
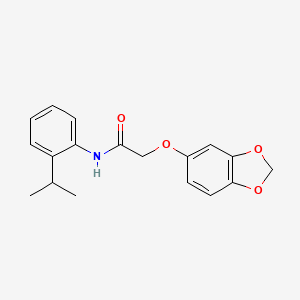
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)